molecular formula C18H28N2O5 B14864888 3-(2,4,5-Trimethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2,4,5-Trimethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14864888
M. Wt: 352.4 g/mol
InChI Key: DDNVOHJKTDUTHE-UHFFFAOYSA-N
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Description

®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the substitution reaction where the piperazine ring is reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of secondary amines and reduced piperazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is investigated for its potential therapeutic effects. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER
  • ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER
  • ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID ISOPROPYL ESTER

Uniqueness

The uniqueness of ®-3-(2,4,5-TRIMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its specific ester group, which can influence its solubility, stability, and reactivity. Compared to its methyl, ethyl, and isopropyl ester counterparts, the tert-butyl ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications.

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl 3-(2,4,5-trimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-8-7-19-13(11-20)12-9-15(23-5)16(24-6)10-14(12)22-4/h9-10,13,19H,7-8,11H2,1-6H3

InChI Key

DDNVOHJKTDUTHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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